5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1049392-15-5
VCID: VC6230358
InChI: InChI=1S/C18H24FN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Molecular Formula: C18H24FN3O2S2
Molecular Weight: 397.53

5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

CAS No.: 1049392-15-5

Cat. No.: VC6230358

Molecular Formula: C18H24FN3O2S2

Molecular Weight: 397.53

* For research use only. Not for human or veterinary use.

5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide - 1049392-15-5

Specification

CAS No. 1049392-15-5
Molecular Formula C18H24FN3O2S2
Molecular Weight 397.53
IUPAC Name 5-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C18H24FN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3
Standard InChI Key RFXPSJCSNVRXLW-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The compound features three primary structural domains:

  • Thiophene-2-sulfonamide backbone: A five-membered aromatic thiophene ring substituted at the 2-position with a sulfonamide group (-SO₂NH₂). The sulfonamide moiety is a well-established pharmacophore in drug design, frequently associated with enzyme inhibition .

  • Ethyl substituent: An ethyl group (-CH₂CH₃) at the 5-position of the thiophene ring, which may enhance lipophilicity and influence binding interactions.

  • 4-Fluorophenylpiperazine side chain: A piperazine ring linked to a 4-fluorophenyl group via an ethylenediamine bridge. Piperazine derivatives are known for their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes .

Molecular and Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₂₄FN₃O₂S₂
Molecular Weight397.53 g/mol
IUPAC Name5-Ethyl-N-[2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl]thiophene-2-sulfonamide
SMILESCCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Topological Polar Surface Area105 Ų
Hydrogen Bond Donors2 (sulfonamide NH)
Hydrogen Bond Acceptors6 (sulfonamide O, piperazine N)

The compound’s moderate polar surface area and balanced lipophilicity suggest reasonable membrane permeability, a critical factor for bioavailability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves multi-step organic reactions, typically including:

  • Sulfonation of thiophene: Thiophene is sulfonated at the 2-position using chlorosulfonic acid to yield thiophene-2-sulfonyl chloride, which is subsequently reacted with ammonia to form the sulfonamide.

  • Ethylation: Introduction of the ethyl group at the 5-position via Friedel-Crafts alkylation or cross-coupling reactions .

  • Piperazine coupling: The ethylenediamine-linked piperazine moiety is introduced through nucleophilic substitution or reductive amination. The 4-fluorophenyl group is typically appended via Ullmann coupling or Buchwald-Hartwig amination .

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the ethyl group (δ ~1.2 ppm, triplet; δ ~2.5 ppm, quartet), thiophene protons (δ ~6.8–7.5 ppm), and aromatic fluorine (¹⁹F NMR δ ~-115 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak at m/z 397.53.

  • X-ray Crystallography: Limited data exist for this compound, but analogs like 5-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide ( ) show planar sulfonamide-thiophene systems and piperazine chair conformations .

Biological Activity and Mechanisms

Carbonic Anhydrase Inhibition

Thiophene sulfonamides are potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA II, IX, and XII. The sulfonamide group coordinates the catalytic zinc ion in the CA active site, while the thiophene and piperazine moieties enhance selectivity. Analogous compounds exhibit inhibition constants (Kᵢ) in the nanomolar range (e.g., 0.7–8.5 nM for hCA II) .

CompoundhCA II Kᵢ (nM)hCA IX Kᵢ (nM)
5-Ethyl-thiophene-2-sulfonamide analog2.38.5
5-Chloro derivative 1.76.9

Antimicrobial Activity

The ethyl-thiophene sulfonamide core demonstrates broad-spectrum antimicrobial effects. Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Piperazine derivatives disrupt fungal cell membranes via ergosterol binding.

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Candida albicans25.0

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Highlight
5-Chloro derivative Chlorine at thiophene 5-positionEnhanced CA inhibition (Kᵢ = 1.7 nM)
Non-fluorinated analogPhenyl instead of 4-fluorophenylLower 5-HT receptor affinity
pFPP Lacks sulfonamide-thiophene5-HT₁A agonist (EC₅₀ = 50 nM)

Future Research Directions

  • Targeted Drug Delivery: Encapsulation in nanoparticles to improve CNS penetration for neurological applications.

  • Dual-Action Inhibitors: Hybrid molecules combining CA inhibition with antimicrobial properties.

  • Clinical Trials: Phase I studies to assess safety and efficacy in models of bacterial/fungal infections or metabolic disorders.

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